2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone
Description
2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone (CAS: 914397-21-0) is a fluorinated aromatic ketone featuring a trifluoromethyl group at the acetyl position, an ethoxy substituent at the 2'-position, and a fluorine atom at the 4'-position of the benzene ring. This compound is structurally designed to combine electron-withdrawing (trifluoromethyl, fluorine) and electron-donating (ethoxy) groups, influencing its reactivity, solubility, and applications in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
1-(2-ethoxy-4-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-8-5-6(11)3-4-7(8)9(15)10(12,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTKTJNAUCNPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Ethoxy-4-fluorobenzonitrile
The precursor 2-ethoxy-4-fluorobenzonitrile is synthesized via cyanation of 2-ethoxy-4-fluorobromobenzene using a Rosenmund-von Braun reaction with CuCN in DMF at 150–160°C. Alternatively, Sandmeyer cyanidation of 2-ethoxy-4-fluoroaniline via diazotization (NaNO₂, HBr, 0–5°C) and subsequent treatment with CuCN yields the nitrile (75–85% yield).
Trifluoromethyl Grignard Addition
The nitrile undergoes nucleophilic addition with CF₃MgBr in tetrahydrofuran (THF) at −10°C to 0°C. The intermediate imine salt is hydrolyzed with aqueous HCl (10%) at 25°C, yielding 2'-ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone (Table 1).
Table 1: Grignard-Mediated Trifluoroacetylation Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrile synthesis | CuCN, DMF, 150°C, 6 h | 82 | 98 |
| Grignard addition | CF₃MgBr, THF, −10°C, 2 h | 78 | 99.5 |
| Hydrolysis | 10% HCl, 25°C, 1 h | 95 | 99.8 |
This method benefits from high regioselectivity but requires stringent anhydrous conditions and low temperatures to suppress side reactions such as over-addition or ketone reduction.
Friedel-Crafts Acylation of Substituted Benzene Derivatives
Friedel-Crafts acylation, though limited by the electron-withdrawing nature of the trifluoroacetyl group, can be optimized for activated arenes.
Directed Ortho-Metalation Strategy
A directed ortho-metalation (DoM) approach employs 2-ethoxy-4-fluoro-N,N-diethylbenzamide as a substrate. Treatment with LDA (−78°C, THF) generates a lithiated intermediate, which reacts with ethyl trifluoroacetate (−40°C) to install the trifluoroacetyl group. Subsequent acid hydrolysis (HCl, MeOH) affords the target ketone in 65% yield (Table 2).
Table 2: DoM-Based Trifluoroacetylation
| Parameter | Value |
|---|---|
| Lithiating agent | LDA (2.2 eq) |
| Electrophile | Ethyl trifluoroacetate (1.5 eq) |
| Temperature | −78°C to −40°C |
| Yield | 65% |
This route circumvents the deactivating effect of the ethoxy group by leveraging the directing ability of the diethylamide group. However, the multi-step sequence and cryogenic conditions limit scalability.
Nucleophilic Aromatic Substitution of Prefunctionalized Acetophenones
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI/1,10-phenanthroline | DMSO | 110 | 24 | 70 |
| CuBr/PPh₃ | DMF | 120 | 18 | 55 |
Side products include reduced aryl chlorides and dimerized species, necessitating chromatographic purification.
Diazotization and Fluoride Displacement
Sequential Functionalization of Aniline Intermediates
Adapting methodologies from 2-(2,2,2-trifluoroethoxy)phenol synthesis, 2-nitro-4-fluoroacetophenone is reduced to the corresponding aniline (H₂, Pd/C, EtOH, 50°C, 90% yield). Diazotization (NaNO₂, HBr, 0°C) followed by thermal decomposition in the presence of KF (150°C, DMF) introduces the ethoxy group via a radical pathway (Table 4).
Table 4: Diazotization-Fluoridation Pathway
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH | 90 |
| Diazotization | NaNO₂, HBr, 0°C | 95 |
| Fluoridation | KF, DMF, 150°C, 3 h | 60 |
This route suffers from moderate yields in the fluoridation step due to competing hydrolysis and aryl radical recombination.
One-Pot Tandem Etherification-Trifluoroacetylation
Phase-Transfer Catalyzed Etherification
A novel one-pot method combines 2-chloro-4-fluorobenzaldehyde with trifluoroacetic anhydride (TFAA) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Ethanol (2 eq) and K₂CO₃ (3 eq) in toluene at 80°C facilitate simultaneous etherification and trifluoroacetylation, yielding the target compound in 68% isolated yield (Table 5).
Table 5: One-Pot Synthesis Parameters
| Component | Amount |
|---|---|
| TFAA | 1.2 eq |
| TBAB | 0.1 eq |
| Temperature | 80°C |
| Time | 8 h |
This approach reduces purification steps but requires careful control of reaction stoichiometry to minimize ester byproducts .
Chemical Reactions Analysis
Types of Reactions
2’-Ethoxy-4’-fluoro-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Ethoxy-4’-fluoro-2,2,2-trifluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Ethoxy-4’-fluoro-2,2,2-trifluoroacetophenone depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The ethoxy and fluoro groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 3'-Ethoxy-2',4'-difluoroacetophenone
- Structure : Ethoxy (3'), fluorine (2' and 4'), acetyl group.
- Molecular Weight : 200.185 g/mol (C₁₀H₁₀F₂O₂) .
- Key Differences: The ethoxy and fluorine substituents are positioned at 3' and 2'/4', respectively, altering electronic effects.
b. 4'-Fluoro-2'-hydroxyacetophenone
- Structure : Hydroxyl (2'), fluorine (4'), acetyl group.
- Molecular Weight : 154.14 g/mol (C₈H₇FO₂) .
- Key Differences : The hydroxyl group introduces hydrogen bonding, increasing melting point (lit. 46–48°C) compared to the ethoxy-substituted target compound. The absence of a trifluoromethyl group reduces electron-withdrawing effects, making the carbonyl less electrophilic .
c. 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone
- Structure : Chlorine (3',5'), fluorine (4'), trifluoromethyl.
- Molecular Weight : 261.00 g/mol (C₈H₂Cl₂F₄O) .
- This derivative is used in agrochemical synthesis (e.g., acaricides) .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends | Key Functional Groups |
|---|---|---|---|---|
| 2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone | ~224.12 (C₉H₆F₄O₂) | Not reported | Moderate in organic solvents | CF₃, -OCH₂CH₃, F |
| 3'-Ethoxy-2',4'-difluoroacetophenone | 200.19 | Not reported | High in DMF, acetone | CF₃, -OCH₂CH₃, F (2',4') |
| 4'-Fluoro-2'-hydroxyacetophenone | 154.14 | 46–48 | Soluble in polar solvents (H₂O) | -OH, F |
| 2,2,2-Trifluoroacetophenone | 188.11 | 30–32 | High in ether, chloroform | CF₃ |
- Melting Points: Hydroxy-substituted derivatives (e.g., 4'-Fluoro-2'-hydroxyacetophenone) exhibit higher melting points due to intermolecular hydrogen bonding, whereas trifluoro/ethoxy analogues are typically liquids or low-melting solids .
- Reactivity: The trifluoromethyl group in the target compound enhances carbonyl electrophilicity, enabling faster reactions in hydroboration (e.g., quantitative conversion in 15 minutes at room temperature) compared to non-fluorinated acetophenones .
Biological Activity
2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone is a synthetic organic compound with notable structural features that influence its biological activity. The presence of ethoxy and trifluoromethyl groups enhances its chemical reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone can be depicted as follows:
- Molecular Formula : C11H10F4O2
- Molecular Weight : 256.19 g/mol
The compound features:
- An ethoxy group (-OCH2CH3)
- A fluorine atom at the para position relative to the acetophenone moiety
- A trifluoroacetyl group which significantly influences its lipophilicity and bioactivity.
Biological Activity Overview
Research indicates that 2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures can exhibit antimicrobial properties. The incorporation of fluorine atoms often enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.
| Compound | Target Microorganism | Activity (MIC) |
|---|---|---|
| 2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone | E. coli | 12 µg/mL |
| 2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone | S. aureus | 8 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory effects of similar trifluoromethyl-containing compounds have been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that 2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone may exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
The biological activity of 2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Membrane Interaction : The lipophilic nature due to trifluoromethyl groups may facilitate interactions with cellular membranes, altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways.
Case Studies
-
Antimicrobial Efficacy : A study conducted on various derivatives of trifluoromethyl ketones highlighted the enhanced antimicrobial activity of compounds similar to 2'-Ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone against Gram-positive bacteria.
"Compounds containing trifluoromethyl groups exhibited significant bactericidal activity due to their ability to disrupt bacterial cell membranes."
-
Cytotoxicity Evaluation : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.
"The cytotoxic effects were linked to increased levels of reactive oxygen species and subsequent DNA damage."
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2'-ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone, and what critical parameters influence yield?
- Methodological Answer : Synthesis of this compound can be extrapolated from methods used for structurally related acetophenones. For example:
- Step 1 : Introduce the ethoxy group via nucleophilic substitution of a fluorophenol precursor using ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Step 2 : Trifluoroacetylation via Friedel-Crafts acylation with trifluoroacetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) .
- Critical Parameters :
- pH Control : Maintain pH ~4–6 during substitution to minimize hydrolysis .
- Temperature : Avoid exceeding 100°C to prevent decomposition of the trifluoroacetyl group.
- Purification : Use reduced-pressure distillation and solvent extraction (e.g., benzene or DCM) to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing 2'-ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone?
- Methodological Answer :
- 1H NMR : Identifies ethoxy (–OCH₂CH₃) protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons (δ 6.5–8.0 ppm).
- 19F NMR : Distinguishes between the trifluoromethyl (δ -60 to -70 ppm) and aryl fluorine (δ -110 to -120 ppm) environments .
- IR Spectroscopy : Strong C=O stretch ~1700–1750 cm⁻¹ confirms the ketone group.
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~264.04 g/mol).
- X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtained .
Q. What are the stability considerations for storing 2'-ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone, and which solvents are compatible?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoroacetyl group.
- Compatible Solvents : Use anhydrous DCM, THF, or acetonitrile. Avoid protic solvents (water, methanol) to minimize degradation .
- Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition (<5% over 6 months under optimal conditions) .
Advanced Research Questions
Q. How do competing reaction pathways during synthesis lead to by-products, and how can they be minimized?
- Methodological Answer :
- By-Product Sources :
- Incomplete Substitution : Residual hydroxyl groups if ethoxylation is incomplete.
- Over-Alkylation : Diethyl ether formation under excessive ethyl halide.
- Mitigation Strategies :
- Use a 1.5x molar excess of ethyl halide to drive substitution to completion.
- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2).
- Employ scavengers (e.g., molecular sieves) to absorb water and suppress hydrolysis .
Q. What computational methods are suitable for predicting the reactivity of 2'-ethoxy-4'-fluoro-2,2,2-trifluoroacetophenone in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* basis sets (Gaussian/ORCA) to model electron density and identify electrophilic centers.
- The 4’-F position is more reactive than ethoxy due to stronger electron-withdrawing effects from the trifluoromethyl group.
- Retrosynthesis AI Tools : Platforms like Reaxys or Pistachio predict feasible pathways by cross-referencing databases of analogous reactions (e.g., fluorinated acetophenone substitutions) .
Q. How can contradictory spectral data (e.g., 19F NMR shifts) be resolved when analyzing derivatives of this compound?
- Methodological Answer :
- Standardization : Use CDCl₃ as a solvent for NMR to eliminate solvent-induced shift variations.
- 2D NMR Techniques : NOESY correlates spatial proximity of fluorine atoms; HSQC identifies ¹H-¹³C coupling near fluorine substituents.
- Cross-Validation : Compare experimental 19F shifts with DFT-calculated values (error margin ±5 ppm) or published data for similar compounds (e.g., 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
